O-Desmethyl Urapidil

Description

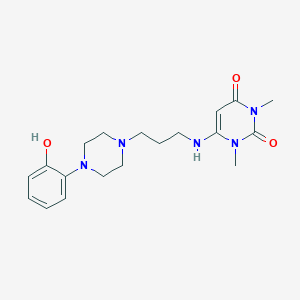

Structure

3D Structure

Properties

IUPAC Name |

6-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3/c1-21-17(14-18(26)22(2)19(21)27)20-8-5-9-23-10-12-24(13-11-23)15-6-3-4-7-16(15)25/h3-4,6-7,14,20,25H,5,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAZNTLYYQIDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Biotransformation of Urapidil to O Desmethyl Urapidil

Species-Specific Metabolic Profiles of Urapidil (B1196414)

Studies in various mammalian species, including mouse, rat, dog, and human, have revealed that while the same primary metabolites of urapidil are generally formed across these species, there are notable quantitative differences in their production. nih.govnih.gov

Comparative Analysis of Metabolite Formation Across Mammalian Species

The biotransformation of urapidil has been compared in the serum and urine of rats, dogs, and humans. These comparisons show that all examined species produce the same metabolites. nih.gov The pattern of metabolites found in serum generally mirrors the excretion pattern in urine. nih.gov

Quantitative Differences in O-Desmethyl Urapidil Formation

Significant quantitative differences exist in the formation of this compound (referred to as metabolite M2 in some studies) across species. In humans, the predominant metabolite is p-hydroxylated urapidil (M1). nih.gov In dogs, the main metabolite is the uracil-N-demethylated metabolite (M3). nih.gov In rats, both M1 and O-demethylated urapidil (M2) are found to be important metabolites. nih.gov Studies using primary rat and human hepatocytes in culture have also shown this species-dependent pattern, with M1 being preferentially produced in human hepatocytes and M2/M3 being preferentially generated in rat hepatocytes, correlating with the in vivo findings. researchgate.net

The quantitative differences in metabolite formation are crucial for understanding the pharmacokinetics of urapidil in different species and for extrapolating animal data to humans during drug development. wiley.com

The following table summarizes the predominant metabolites observed in different species:

| Species | Predominant Metabolite(s) |

| Human | p-hydroxylated urapidil (M1) nih.gov |

| Dog | Uracil-N-demethylated urapidil (M3) nih.gov |

| Rat | p-hydroxylated urapidil (M1) and O-demethylated urapidil (M2) nih.gov |

Enzymatic Mechanisms Underlying O-Demethylation

The O-demethylation of urapidil is primarily an enzymatic process, largely mediated by the cytochrome P450 (CYP) system. mhmedical.com

Cytochrome P450 Isoform Involvement in Desmethylation Processes

Cytochrome P450 enzymes are a superfamily of heme-containing enzymes that play a key role in the metabolism of many drugs and xenobiotics, often leading to their detoxification and excretion. mhmedical.comnih.govnih.gov O-demethylation is a common metabolic reaction catalyzed by various CYP isoforms. nih.govrsc.org While specific CYP isoforms responsible for the O-demethylation of urapidil to this compound are not explicitly detailed in the provided abstracts medjpps.commdpi.com, general information on CYP-mediated O-demethylation is available. For instance, CYP2D6 is known to O-demethylate dextromethorphan (B48470) nih.govmedjpps.com, and CYP1A1 and CYP1A2 are involved in the O-demethylation of aristolochic acid I mdpi.com. The process typically involves the attack of the carbon atom of the methoxy (B1213986) group by oxygen, leading to an unstable intermediate that decomposes to formaldehyde (B43269) and the O-demethylated product. mdpi.com

Metabolite Excretion and Disposition

Following its formation, this compound, along with other urapidil metabolites and the unchanged parent drug, is eliminated from the body. Drug elimination primarily occurs through excretion, mainly via the kidneys into urine and through biliary excretion into feces. mhmedical.comhilarispublisher.comlongdom.org

Renal Elimination Pathways of Urapidil and its Metabolites

The kidneys are the primary route of elimination for urapidil and its metabolites. e-lactancia.orgresearchgate.netmsdmanuals.com. Following administration, a significant proportion of the dose is excreted in the urine, ranging from 50% to 70% within 24 hours e-lactancia.orgresearchgate.netpsu.edu. This renal excretion includes both the unchanged drug and its various metabolites e-lactancia.orgresearchgate.netpsu.edu.

Renal excretion involves glomerular filtration, proximal tubular secretion, and distal tubular reabsorption msdmanuals.commhmedical.com. Drugs that are not bound to plasma proteins can be filtered at the glomerulus msdmanuals.comjiwaji.edu. Polar compounds, such as many drug metabolites, are less likely to be reabsorbed from the renal tubules and are thus readily excreted in the urine msdmanuals.com.

Contribution of this compound to Total Excretion

This compound is one of the metabolites found in the urine after urapidil administration nih.govnih.gov. Studies have quantified the amount of different metabolites excreted renally. While the para-hydroxylated metabolite is the most abundant in urine, this compound is present in smaller quantities nih.govnih.gov.

Specifically, one study reported that this compound accounts for approximately 3% of the administered dose excreted in the urine nih.gov. Another source indicates that this compound is formed slightly, contributing about 4% innovareacademics.ininnovareacademics.in. The contribution of this compound to the total renal excretion is therefore minor compared to the parent drug and the major hydroxylated metabolite.

The following table summarizes the approximate percentages of urapidil and its key metabolites found in urine:

| Compound | Approximate % of Dose Excreted in Urine |

| Unchanged Urapidil | 10-15% researchgate.netpsu.edu or 15-17% e-lactancia.orgnih.gov |

| p-Hydroxylated Urapidil | 30-34% psu.edunih.gov |

| This compound | 3-4% nih.govinnovareacademics.ininnovareacademics.in |

| Uracil-N-demethylated Urapidil | 4% nih.gov |

Table: Renal Excretion Profile of Urapidil and its Metabolites

This data highlights that this compound is a consistent, albeit minor, component of the renally eliminated fraction of urapidil and its biotransformation products.

Pharmacological and Biochemical Activities of O Desmethyl Urapidil

Receptor Binding and Modulatory Effects

The interaction of O-desmethyl urapidil (B1196414) with adrenergic receptors, particularly alpha-1 adrenoceptors, is a key aspect of its pharmacological characterization.

Alpha-1 Adrenoceptor Antagonism Profile

Urapidil and its derivatives, including O-desmethyl urapidil, have been studied for their affinities for alpha 1-adrenoceptors nih.gov. These receptors are a class of pharmacological targets for agents known as alpha blockers or α-adrenoreceptor antagonists wikipedia.org. Alpha-1 receptors are Gq-coupled GPCRs that signal through Phospholipase C, leading to an increase in IP3 and DAG and subsequent calcium release wikipedia.org. Antagonism of these receptors can inhibit this signaling pathway wikipedia.org.

Studies using [3H]-prazosin to label alpha 1-adrenoceptors in membranes of various rat tissues have been conducted to determine the affinities of urapidil derivatives nih.gov. This research has indicated that urapidil and its derivatives displace [3H]-prazosin in a concentration-dependent manner, with varying potency across different tissues nih.gov. The findings from such studies have also suggested the existence of distinct alpha 1A and alpha 1B subtypes of adrenoceptors nih.gov.

Comparison of Potency with Parent Compound (Urapidil)

Comparisons have been made between the pharmacological activity of this compound and its parent compound, urapidil. Research indicates that this compound exhibits similar activity to urapidil innovareacademics.ininnovareacademics.in.

In Vitro Pharmacological Characterization

In vitro pharmacological studies are crucial for understanding the effects of compounds on isolated biological preparations, providing insights into their mechanisms of action before in vivo applications unisza.edu.myadinstruments.com. Isolated organ preparations, also known as organ baths, are a classic tool in pharmacology research unisza.edu.myadinstruments.comanimalab.eu. This technique involves maintaining the physiological function of an excised organ or tissue in a controlled environment, allowing for the study of responses to various stimuli, such as drugs unisza.edu.myadinstruments.comanimalab.eu.

Studies Utilizing Isolated Organ Preparations

Studies utilizing isolated tissue preparations have been employed to characterize the pharmacological properties of urapidil derivatives, including their interactions with adrenoceptors nih.gov. For instance, research has investigated the affinities of urapidil derivatives for alpha 1-adrenoceptors using membranes from various rat tissues, such as vas deferens, hippocampus, cerebral cortex, heart, liver, and spleen nih.gov. These studies involve displacing a radioligand, such as [3H]-prazosin, to determine the binding characteristics of the compounds nih.gov. The results from such in vitro binding studies can reveal differences in affinity and suggest the presence of receptor subtypes nih.gov.

In Vivo Preclinical Pharmacodynamic Investigations

Preclinical in vivo studies in animal models are essential for evaluating the pharmacodynamic effects of compounds, including their impact on physiological parameters like blood pressure and heart rate researchgate.net. Animal models of cardiovascular diseases, such as hypertension, are commonly used for this purpose researchgate.net.

Hemodynamic Effects in Animal Models

The hemodynamic effects of urapidil have been investigated in various animal models nih.gov. These studies have shown that urapidil can reduce mean arterial pressure in conscious normotensive and spontaneously hypertensive rats after oral administration nih.gov. Urapidil has also been found to antagonize alpha 1- and alpha 2-adrenoceptor-mediated vasoconstriction in pithed rats nih.gov.

While specific detailed in vivo hemodynamic data solely for this compound in animal models is less extensively documented in the provided snippets compared to the parent compound, the assertion that this compound has the same activity as urapidil, which is an antihypertensive agent, implies that it would likely exhibit similar hemodynamic effects in vivo innovareacademics.ininnovareacademics.in. Pharmacological animal studies for the pharmacodynamic evaluation of urapidil have been conducted over several decades innovareacademics.ininnovareacademics.in.

Duration of Pharmacological Action in Preclinical Models

Preclinical studies evaluating the duration of pharmacological action for this compound specifically are limited in the provided search results. However, information regarding the pharmacokinetics and activity of its parent compound, Urapidil, and the activity of this compound as a metabolite provides some context.

Urapidil, the parent compound, is metabolized in the liver, with this compound being one of the metabolites formed, albeit to a lesser extent than other metabolites like para-hydroxylated urapidil. e-lactancia.orginnovareacademics.in While para-hydroxylated urapidil has no notable antihypertensive action, this compound is reported to have roughly the same biological activity as urapidil. e-lactancia.orginnovareacademics.in

Studies on Urapidil in animals indicate various actions potentially relevant to its antihypertensive effect, including alpha-1 blocking action and interaction with serotonin (B10506) receptors. nih.govresearchgate.net Pharmacokinetic studies of Urapidil in humans have shown an elimination half-life from serum of approximately 2.7 hours following intravenous bolus injection. e-lactancia.org The duration of blood pressure reduction observed in human studies with Urapidil varied, with significant reductions lasting from 4.5 to 8 hours depending on the dose. researchgate.net

Further dedicated preclinical investigations focusing on the administration of this compound to animal models would be necessary to precisely determine its duration of pharmacological action.

Analytical Methodologies for O Desmethyl Urapidil Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating O-Desmethyl Urapidil (B1196414) from its parent drug, Urapidil, and other potential metabolites and endogenous components in complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC methods, often coupled with ultraviolet (UV) detection, provide a robust and reliable approach for the quantification of Urapidil and its metabolites. A stability-indicating HPLC method developed for Urapidil can be adapted for the quantification of O-Desmethyl Urapidil. asianpubs.orgresearchgate.net The chromatographic separation is typically achieved on a reverse-phase column.

Key parameters for a typical HPLC method suitable for the analysis of Urapidil and its metabolites are detailed in the table below.

| Parameter | Condition |

| Column | Inertsil ODS, 4.6 mm × 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 50 mM ammonium (B1175870) dihydrogen phosphate: triethanolamine (B1662121) (25: 75: 0.5, v/v) |

| pH | Adjusted to 5.5 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Retention Time (Urapidil) | Approximately 7.10 min |

| Data adapted from a validated HPLC method for Urapidil. asianpubs.org |

This method demonstrates good separation and quantification of the parent drug, and with appropriate validation, it can be optimized for the specific detection of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches

For higher sensitivity and selectivity, UPLC-MS/MS methods are preferred, especially for bioanalytical studies where sample volumes are small and concentrations are low. These methods offer shorter run times and improved resolution. A UPLC-MS/MS method has been successfully developed and validated for the quantification of Urapidil in human plasma, and similar principles are directly applicable to this compound. researchgate.net

The utilization of a deuterium-labeled internal standard is a common practice in such assays to ensure accuracy and precision. researchgate.net The detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion and multiple reaction monitoring (MRM) mode. nih.govnih.govfrontiersin.org

A representative UPLC-MS/MS method for a similar compound, Saxagliptin, in rat plasma is summarized below, illustrating typical parameters that could be adapted for this compound analysis.

| Parameter | Condition |

| Column | C₁₈ column (2.1 × 50 mm i.d., 1.7 µm) |

| Mobile Phase | Methanol and 0.1% formic acid (40:60, v/v) |

| Detection | Tandem mass spectrometry with ESI source (Positive ion mode) |

| Linear Range | 0.5-100 ng/mL |

| Data from a validated UPLC-MS/MS method for Saxagliptin in rat plasma. nih.gov |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analytical method. The most common techniques for the extraction of this compound and similar compounds from biological fluids like plasma and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). slideshare.netamazonaws.comresearchgate.net

Solid-Phase Extraction (SPE) Methodologies

SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices. It is known for its efficiency, selectivity, and amenability to automation. For the extraction of Urapidil and its metabolites, a polymeric reversed-phase SPE cartridge can be utilized. researchgate.net

A general SPE procedure involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent. researchgate.net

Loading: The pre-treated biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol) to remove interfering substances. researchgate.net

Elution: The analyte of interest is eluted from the cartridge using a strong organic solvent.

A study on the extraction of piribedil and its metabolites from plasma and urine demonstrated the successful use of Sep-Pak C18 cartridges for isolation with satisfactory recovery and specificity. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. This method is valued for its simplicity and cost-effectiveness.

For the extraction of Urapidil from plasma, a liquid-liquid extraction procedure has been successfully employed. nih.gov A common approach for basic compounds like Urapidil and its metabolites involves adjusting the pH of the plasma sample to an alkaline range to ensure the analyte is in its non-ionized form, thus facilitating its extraction into an organic solvent. A variety of organic solvents can be used, with the choice depending on the polarity of the analyte. For instance, a mixture of heptane and isoamyl alcohol has been used for the extraction of similar compounds. iosrphr.org

A study on the quantification of safinamide in rat plasma utilized liquid-liquid extraction with ethyl acetate. nih.gov The general steps of an LLE protocol are as follows:

Addition of an organic solvent to the biological sample.

Vigorous mixing (e.g., vortexing) to facilitate the transfer of the analyte into the organic phase.

Centrifugation to separate the aqueous and organic layers.

Aspiration of the organic layer containing the analyte.

Evaporation of the organic solvent and reconstitution of the residue in the mobile phase for analysis.

Method Validation Parameters in Preclinical Research

The validation of bioanalytical methods is essential to ensure the reliability of the data generated in preclinical studies. ofnisystems.comnih.govonlinepharmacytech.info Regulatory bodies like the FDA and EMA provide guidelines for the validation of bioanalytical methods. europa.eu Key validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability. nih.gov

The following table summarizes typical acceptance criteria for these parameters in preclinical bioanalytical method validation.

| Validation Parameter | Description | Acceptance Criteria |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

| General acceptance criteria based on regulatory guidelines for bioanalytical method validation. europa.eu |

A validation summary for a UPLC-MS/MS method for Urapidil in human plasma, which can serve as a reference for this compound, is presented below.

| Parameter | Result |

| Linear Range | 5–500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Intra-run Precision (CV) | Within 10% |

| Inter-run Precision (CV) | Within 10% |

| Accuracy | Within 10% |

| Overall Recovery | > 90% |

| Data from a validated UPLC-MS/MS method for Urapidil. researchgate.net |

Linearity and Calibration Range Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a linear relationship is typically established by preparing a series of calibration standards of known concentrations in a relevant biological matrix or solvent. The response of the analytical instrument is then plotted against the concentration of this compound.

A key performance characteristic of linearity is the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. This indicates a strong correlation between the instrumental response and the analyte concentration. The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), representing the concentration boundaries within which the analytical method is accurate, precise, and linear. While specific ranges can vary based on the analytical technique and its intended application, a typical calibration range for a metabolite like this compound in bioanalytical methods might span from low nanogram per milliliter (ng/mL) to several thousand ng/mL.

Table 1: Representative Linearity and Calibration Range Parameters for this compound Quantification

| Parameter | Typical Acceptance Criteria | Example Data |

|---|---|---|

| Calibration Curve Model | Linear regression (weighted, if necessary) | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |

| Calibration Range | Defined by LLOQ and ULOQ | 5 ng/mL - 2500 ng/mL |

| LLOQ | Signal-to-noise ratio ≥ 10 | 5 ng/mL |

| ULOQ | Highest concentration with acceptable precision and accuracy | 2500 ng/mL |

Precision and Accuracy Evaluations

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measured value to the true value. These parameters are evaluated at multiple concentration levels, typically at the LLOQ, and at low, medium, and high-quality control (QC) concentrations within the calibration range.

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and accuracy is expressed as the percentage of the nominal concentration. Evaluations are conducted for both intra-day (within the same day) and inter-day (on different days) precision and accuracy to assess the method's reproducibility over time. According to regulatory guidelines, the RSD for precision should not exceed 15% for QC samples and 20% for the LLOQ. Similarly, the mean value for accuracy should be within ±15% of the nominal value for QC samples and ±20% for the LLOQ. gmp-compliance.org

Table 2: Intra-day and Inter-day Precision and Accuracy for this compound

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| Low QC (15 ng/mL) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |

| Medium QC (150 ng/mL) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |

| High QC (1500 ng/mL) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |

Recovery and Stability Studies in Biological Matrices

When quantifying this compound in biological matrices such as plasma or urine, it is essential to assess the efficiency of the extraction method and the stability of the analyte under various conditions.

Recovery is the measure of the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. Consistent and reproducible recovery is crucial for the accuracy of the method.

Stability studies are conducted to evaluate the integrity of this compound in the biological matrix under different storage and handling conditions that may be encountered during sample collection, processing, and analysis. Key stability assessments include:

Freeze-thaw stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte concentration. nih.govnih.gov

Short-term (bench-top) stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the expected sample handling time.

Long-term stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

For each stability study, the measured concentrations are compared to the nominal concentrations, and the deviation should be within acceptable limits, typically ±15%.

Table 3: Recovery and Stability Study Parameters for this compound in Biological Matrices

| Parameter | Purpose | Acceptance Criteria |

|---|---|---|

| Extraction Recovery | To assess the efficiency of the sample preparation method. | Consistent and reproducible, with a target of >85%. |

| Freeze-Thaw Stability | To evaluate analyte stability after multiple freeze-thaw cycles. | Mean concentration within ±15% of nominal concentration. |

| Short-Term (Bench-Top) Stability | To assess analyte stability at room temperature during sample processing. | Mean concentration within ±15% of nominal concentration. |

| Long-Term Stability | To determine analyte stability under long-term storage conditions. | Mean concentration within ±15% of nominal concentration. |

Utilization as a Reference Standard in Pharmaceutical Development

This compound, in its pure form, serves as a critical reference standard in the pharmaceutical industry. synzeal.comveeprho.com A reference standard is a highly characterized material used as a benchmark for quality control and analytical method validation.

Quality Control Applications

In the quality control (QC) of Urapidil drug substance and drug products, the this compound reference standard is used for:

Impurity Profiling: As a known impurity, the reference standard is used to identify and quantify the levels of this compound in batches of Urapidil. This ensures that the impurity levels are within the limits specified by regulatory authorities.

Peak Identification: In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), the reference standard is used to confirm the identity of the this compound peak in a chromatogram based on its retention time.

Limit Tests: The reference standard is employed in limit tests to ensure that the amount of this compound does not exceed a predefined threshold.

Analytical Method Development and Validation

During the development and validation of analytical methods for Urapidil and its related substances, the this compound reference standard is indispensable for:

Method Specificity/Selectivity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including impurities and degradation products. This is achieved by showing that the peak for this compound is well-resolved from the peak of Urapidil and other potential impurities.

Calibration and Quantification: The reference standard is used to prepare calibration curves for the accurate quantification of this compound as an impurity.

System Suitability Testing: The reference standard can be included in system suitability solutions to ensure that the analytical system is performing correctly before the analysis of samples.

Q & A

Q. What are the primary pharmacological mechanisms of O-Desmethyl Urapidil in cardiovascular studies?

this compound exhibits dual mechanisms: (1) peripheral α1-adrenergic receptor blockade, reducing vascular resistance, and (2) central serotonin-1A (5-HT1A) receptor agonism, which synergistically lowers blood pressure by modulating sympathetic activity. Experimental validation in murine models confirmed these mechanisms via dose-dependent hemodynamic responses and receptor-binding assays .

Q. How is this compound synthesized and characterized for research applications?

Synthesis involves demethylation of the parent compound, Urapidil, followed by purification via high-performance liquid chromatography (HPLC). Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight verification, and high-resolution melting (HRM) analysis for purity assessment. Protocols should adhere to reproducibility standards, with detailed methods archived for peer review .

Q. What experimental models are used to evaluate this compound’s efficacy in acute heart failure (AHF)?

Preclinical studies utilize hypertensive rodent models with induced AHF, monitoring systolic blood pressure (SBP), left ventricular ejection fraction (LVEF), and cardiac index (CI). Clinical trials focus on human subjects with AHF, measuring NT-proBNP levels, renal/liver function markers (creatinine, ALT/AST), and safety endpoints. Comparative designs against nitroglycerin are common .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical safety data across studies?

Meta-analyses integrating small-sample trials (e.g., using random-effects models) are critical. For example, pooled data from Chinese trials showed superior renal/hepatic safety profiles vs. nitroglycerin, but geographic bias (lack of diverse ethnic cohorts) limits generalizability. Subgroup analyses for diabetes comorbidity and rigorous risk-of-bias assessments (e.g., Cochrane ROB tool) are recommended .

Q. What methodological improvements are needed to optimize this compound’s experimental design?

(1) Standardized dosing protocols : Variability in administration routes (IV vs. oral) impacts pharmacokinetic consistency. (2) Ethnic diversity : Current trials are predominantly PR China-based; multi-regional cohorts reduce confounding. (3) Endpoint harmonization : Align metrics (e.g., LVEDV, CI) across studies to enable cross-trial comparisons. Open-access data repositories enhance transparency .

Q. How does this compound’s metabolite stability influence in vivo pharmacodynamics?

Stability assays under varying pH/temperature conditions reveal metabolite degradation patterns. In vivo, hepatic CYP3A4 metabolism affects bioavailability, necessitating pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate plasma concentrations with hemodynamic effects. Comparative metabolite profiling via LC-MS/MS is advised for cross-species validation .

Q. What strategies mitigate confounding variables in hypertensive AHF trials involving this compound?

(1) Stratified randomization : Balance cohorts by age, diabetes status, and baseline NT-proBNP. (2) Blinding : Double-blind designs reduce performance bias. (3) Covariate adjustment : Multivariate regression models control for variables like creatinine clearance. Data management plans (DMPs) should predefine these steps to ensure reproducibility .

Methodological and Data Analysis Considerations

Q. What statistical approaches are optimal for analyzing this compound’s heterogeneous clinical data?

For continuous outcomes (e.g., LVEF), use inverse-variance weighted mean differences (WMDs). Dichotomous safety endpoints (e.g., liver toxicity) require risk ratios (RRs) with 95% CIs. Sensitivity analyses (e.g., leave-one-out) assess robustness, while I² statistics quantify heterogeneity. Open-source tools like RevMan or R’s metafor package are recommended .

Q. How should researchers document and archive this compound experimental data for reproducibility?

Follow FAIR principles:

Q. What cross-disciplinary applications of this compound warrant further investigation?

(1) Neurovascular studies : 5-HT1A receptor modulation may impact cerebral perfusion in stroke models. (2) Diabetic nephropathy : Preclinical data suggest renoprotective effects via reduced glomerular hypertension. Interdisciplinary collaborations (e.g., cardiology-neurology) are needed to design mechanistic in vivo/in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.